molecular formula C16H14N2O3 B11842112 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one

6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one

Cat. No.: B11842112
M. Wt: 282.29 g/mol
InChI Key: BUDLXTFUONJWMA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. This compound features a quinazoline core with methoxy groups at the 6 and 7 positions and a phenyl group at the 2 position. Quinazolinones have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale synthesis often requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. Catalysts and automated processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new substituents at specific positions on the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, potentially enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Biology: Studies have explored its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: Research has focused on its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound’s chemical properties make it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the methoxy and phenyl substituents.

    6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the phenyl group at the 2 position.

    2-Phenylquinazolin-4(3H)-one: Lacks the methoxy groups at the 6 and 7 positions.

Uniqueness

6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one is unique due to the presence of both methoxy groups and the phenyl group, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved interactions with molecular targets, potentially resulting in more potent and selective therapeutic effects.

Properties

IUPAC Name

6,7-dimethoxy-2-phenyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-13-8-11-12(9-14(13)21-2)17-15(18-16(11)19)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDLXTFUONJWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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